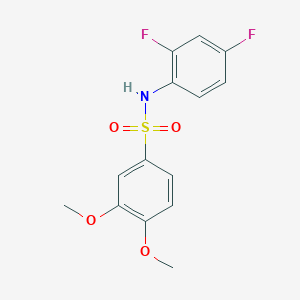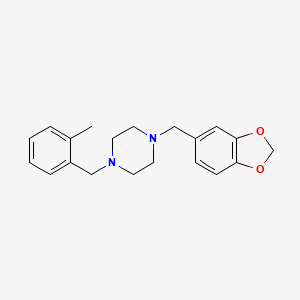![molecular formula C18H25N3O3S B5638882 (3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)
(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of molecules that incorporate features such as a pyrrolidin-3-amine backbone, a sulfonyl functional group, and an oxazolyl phenyl moiety. These features are indicative of the compound's potential for significant biological activity, given the common presence of these motifs in pharmacologically active compounds. However, as per the constraints, discussion on applications, drug usage, or side effects will be excluded.
Synthesis Analysis
The synthesis of complex molecules like "(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine" often involves multiple steps, starting from simpler precursors. A relevant example includes the double reduction of cyclic sulfonamides to furnish amino products, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007). This methodology could be adapted for the synthesis of compounds with complex structures, including our compound of interest, by employing specific precursors and conditions tailored to introduce the pyrrolidin-3-amine and oxazolyl phenyl groups.
Molecular Structure Analysis
For molecules with intricate structures, such as our compound, understanding the molecular conformation, stereochemistry, and electronic distribution is crucial. A combination of experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (DFT) studies provides comprehensive insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound (Gültekin et al., 2020).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals can be inferred from studies on similar structures. For instance, the rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles leading to polysubstituted 3-aminopyrrole derivatives highlights the potential reactivity pathways (Lei et al., 2015). Such reactions are crucial for introducing or modifying functional groups in the compound’s structure.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for handling and application. While specific data on our compound might not be readily available, closely related compounds can offer insights. For example, water-soluble aminoxyls demonstrate solubility properties that could be relevant for similar sulfonamide derivatives (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are pivotal for understanding the compound's behavior in biological systems or chemical reactions. Studies on sulfonamide-derived compounds and their metal complexes provide valuable information on bonding nature, structural geometry, and potential reactivity patterns that could apply to our compound of interest (Chohan & Shad, 2011).
特性
IUPAC Name |
(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-4-5-15-10-21(11-16(15)19)25(22,23)18-8-14(7-6-12(18)2)17-9-20-13(3)24-17/h6-9,15-16H,4-5,10-11,19H2,1-3H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMBCOXVFWNMJF-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(C=CC(=C2)C3=CN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl-4-propylpyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)
![(3aS*,6aS*)-2-[(5-chloro-2-furyl)methyl]-5-(cyclobutylcarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638821.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B5638839.png)
![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5638852.png)

![{(3R*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638857.png)
![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)
![((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5638864.png)
